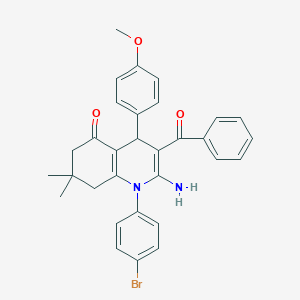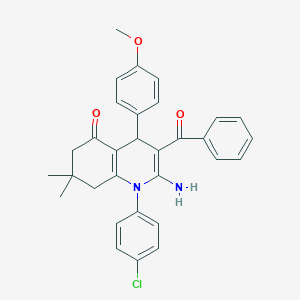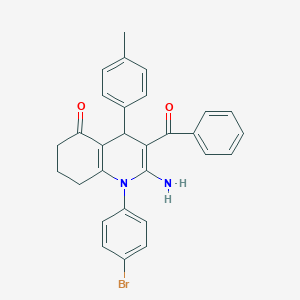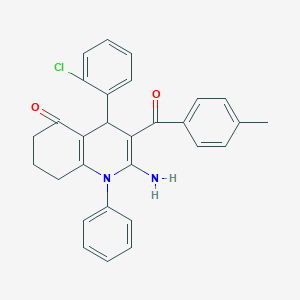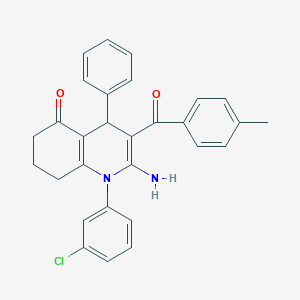![molecular formula C26H22N2OS B304420 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304420.png)
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, also known as FSP-3, is a synthetic compound that has been widely studied for its potential therapeutic applications. FSP-3 belongs to the family of cycloheptapyridine derivatives, which have been shown to possess a range of interesting biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, a group of molecules that play a critical role in the inflammatory response. By inhibiting COX-2, this compound can reduce the production of prostaglandins, thereby suppressing the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been found to possess anti-cancer activity. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to possess anti-viral activity, particularly against the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound has been shown to be stable under a wide range of conditions, which makes it suitable for use in various lab experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. One area of interest is the development of new anti-inflammatory drugs based on this compound. Another potential direction is the investigation of this compound's anti-cancer properties, with the aim of developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.
Métodos De Síntesis
The synthesis of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves a multi-step process, which has been described in detail in several scientific publications. The starting material for the synthesis is 9H-fluorene, which is converted into 2-(9H-fluoren-2-yl)acetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-mercaptoethylamine to give the desired thioether intermediate. The final step involves the reaction of the thioether intermediate with cycloheptanone and sodium cyanide to yield this compound.
Aplicaciones Científicas De Investigación
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In particular, this compound has been found to inhibit the activity of several enzymes that play a critical role in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This makes this compound a promising candidate for the development of new anti-inflammatory drugs.
Propiedades
Fórmula molecular |
C26H22N2OS |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H22N2OS/c27-15-21-13-18-7-2-1-3-9-24(18)28-26(21)30-16-25(29)19-10-11-23-20(14-19)12-17-6-4-5-8-22(17)23/h4-6,8,10-11,13-14H,1-3,7,9,12,16H2 |
Clave InChI |
CRUCNFUJQMQLLT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C(C(=C2)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
SMILES canónico |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





